The provided papers primarily discuss N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide, a potent and selective small-molecule inhibitor of the enzymatic activity of EZH2 []. This compound is classified as an EZH2 inhibitor and represents a potential therapeutic agent for cancers associated with EZH2 mutations [, ].
While the provided papers do not delve into the specifics of the molecular structure of either compound, they do highlight that N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide is a small molecule [].
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide functions by inhibiting the enzymatic activity of EZH2 []. EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3) [].
This methylation event is often associated with gene silencing and is implicated in various cancers, including malignant rhabdoid tumors (MRTs) []. By inhibiting EZH2, this compound can potentially reverse aberrant gene silencing and exert anti-cancer effects.
The provided papers primarily discuss the salt forms and polymorphs of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide, specifically focusing on its hydrobromide salt [, , , , , ]. These papers highlight the importance of selecting an appropriate salt form to optimize pharmaceutical properties such as crystallinity, hygroscopicity, stability, and impurity profile [].
For instance, the hydrobromide salt, particularly its Polymorph A, exhibits favorable characteristics in terms of crystallinity, low hygroscopicity, and stability [, ]. These properties are crucial for drug development as they influence factors like drug formulation, storage, and bioavailability.
Although the specific applications of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl-(tetrahydro-2H-pyran-4-yl)amino)-2-(1-isopropylpiperidin-4-yl)benzofuran-4-carboxamide are not described in the provided papers, the related compound, N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide, has shown promising results in preclinical studies for the treatment of cancers associated with EZH2 mutations [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: